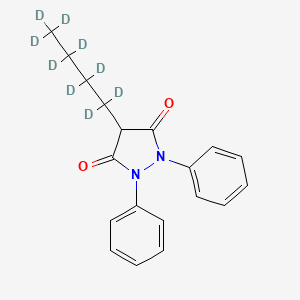
Phenylbutazone-d9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylbutazone-d9 is a deuterium-labeled version of Phenylbutazone . It is a non-steroidal anti-inflammatory drug (NSAID) and an inhibitor of the peroxidase activity of COX . It also inhibits prostaglandin I synthase . It is intended for use as an internal standard for the quantification of phenylbutazone by GC- or LC-MS .
Synthesis Analysis
Phenylbutazone degradation on precoated silica plates has been studied and a TLC procedure has been proposed to avoid this decomposition . An accurate estimation of Phenylbutazone and its main degradation products can be achieved with a chromatogram spectrophotometer .Molecular Structure Analysis
The molecular formula of Phenylbutazone-d9 is C19H11D9N2O2 . The InChi Code is InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 .Chemical Reactions Analysis
Phenylbutazone-d9 is a substrate for peroxidation by cyclooxygenase .Physical And Chemical Properties Analysis
Phenylbutazone-d9 is a solid substance . It is soluble in methanol . The formula weight is 317.4 .Wissenschaftliche Forschungsanwendungen
Oxidative Damage and Protection by Ascorbic Acid : Phenylbutazone accelerates the peroxidation of lipids and causes the inactivation of alpha-antiproteinase in the presence of myoglobin or haemoglobin plus H2O2. Ascorbic acid has been found to inhibit these pro-oxidant actions of phenylbutazone (Evans, Cecchini, & Halliwell, 1992).
Uric Acid Metabolism : Phenylbutazone is known for its potent analgesic properties, particularly in the treatment of gout. It significantly reduces serum urate levels in gouty and non-gouty subjects, though the mechanisms of this effect have been subject to various interpretations (Wyngaarden, 1955).
Gastrointestinal Effects in Horses : In horses, phenylbutazone has been shown to alter gastrointestinal barrier function and induce specific changes in the microbiota. Nutritional therapy can attenuate these changes, suggesting a potential avenue for mitigating the adverse effects of phenylbutazone in equine gastrointestinal health (Whitfield-Cargile et al., 2021).
Interaction with Phospholipid Bilayers : Phenylbutazone can alter the phase transition temperature of phospholipid bilayers, affecting their thermotropic properties. This indicates its potential impact on cell membrane dynamics and drug delivery systems (Sainz, Chantres, Elorza, & Elorza, 1993).
Toxicity and Safety Considerations : Various studies highlight the potential toxic effects of phenylbutazone, including renal and hepatic injury, gastrointestinal ulcers, and even blood dyscrasias in humans. These risks underline the importance of controlled usage and monitoring for adverse effects (Newton & Rose, 1991).
Veterinary Use and Pharmacokinetics : Phenylbutazone is widely used in veterinary medicine, particularly for treating inflammation in horses. Its pharmacokinetics, including metabolism, plasma half-life, and interaction with feed, are crucial for understanding its therapeutic efficacy and safety in animals (Tobin et al., 1986).
Analytical Methods for Detection : Advanced analytical methods like electrochemical sensing coupled with selective extraction have been developed for the detection of phenylbutazone in biological samples, highlighting its significance in drug monitoring and compliance (Meucci et al., 2013).
Environmental Contamination and Residues : Investigations have shown that environmental contamination from treated animals can lead to the presence of phenylbutazone residues in untreated animals, posing a significant concern in food safety and animal welfare (Barnes et al., 2017).
Wirkmechanismus
Target of Action
Phenylbutazone-d9, a deuterium-labeled variant of Phenylbutazone, primarily targets prostaglandin H synthase and prostacyclin synthase . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammatory responses .
Mode of Action
Phenylbutazone-d9 interacts with its targets through a process known as peroxide (H2O2) mediated deactivation . This interaction results in the inactivation of prostaglandin H synthase and prostacyclin synthase, leading to a reduced production of prostaglandins . The decrease in prostaglandin production subsequently leads to a reduction in inflammation of the surrounding tissues .
Biochemical Pathways
The primary biochemical pathway affected by Phenylbutazone-d9 is the cyclooxygenase pathway . This pathway is responsible for the production of prostaglandins. By inhibiting the enzymes involved in this pathway, Phenylbutazone-d9 effectively reduces the production of prostaglandins, thereby mitigating inflammation .
Pharmacokinetics
The pharmacokinetics of Phenylbutazone-d9, like its non-deuterated counterpart, involves its distribution, metabolism, and excretion. For Phenylbutazone, it has been reported that the drug has a volume of distribution at steady state, systemic clearance, and terminal half-life of 0.194 ± 0.019 L/kg, 23.9 ± 4.48 mL/h/kg, and 10.9 ± 5.32 hours, respectively .
Result of Action
The primary result of Phenylbutazone-d9’s action is a reduction in inflammation. This is achieved through the inhibition of prostaglandin production, which in turn reduces the inflammatory response . Additionally, Phenylbutazone-d9 has been reported to induce the expression of muscle blind-like protein 1 (MBNL1), which may have implications for certain diseases such as ankylosing spondylitis .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-1,2-diphenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16/h4-13,17H,2-3,14H2,1H3/i1D3,2D2,3D2,14D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYMDGNCVAMGZFE-ABVHXWLASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

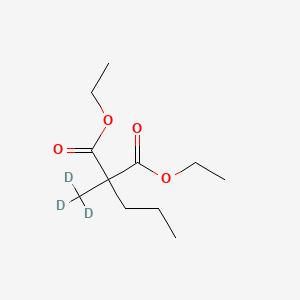
![[7-(Trimethylammonium)hepyl] Methanethiosulfonate Bromide](/img/structure/B562265.png)
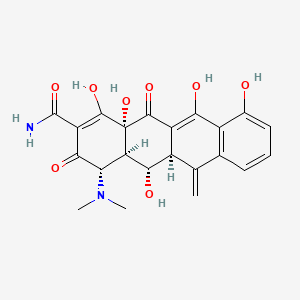
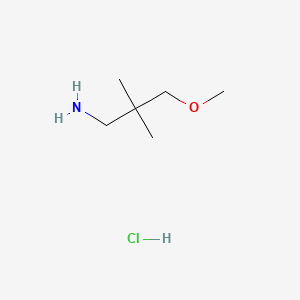
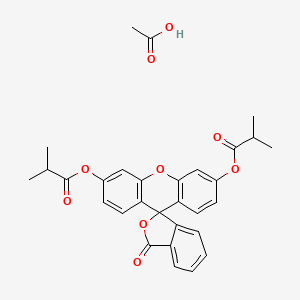

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-5,6-diol](/img/structure/B562272.png)
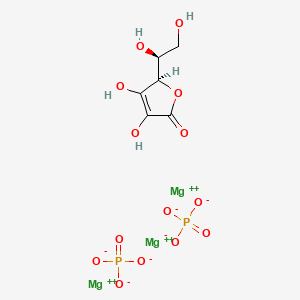
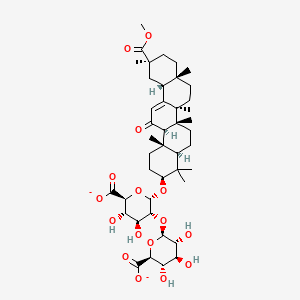



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-4,5-diol](/img/structure/B562284.png)
